A Technical Guide to the Quantum Chemical-Characterization of (1,1,3-Trimethylbutyl)amine
A Technical Guide to the Quantum Chemical-Characterization of (1,1,3-Trimethylbutyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1,1,3-Trimethylbutyl)amine in Pharmaceutical Sciences
(1,1,3-Trimethylbutyl)amine, also known as tert-octylamine, is a primary aliphatic amine. While seemingly a simple molecule, it and similar aliphatic amines play crucial roles in pharmaceutical development. They are often used as counterions to form salts with acidic active pharmaceutical ingredients (APIs). This salt formation is a key strategy to improve the solubility, stability, and bioavailability of drug substances. The precise nature of the interaction between the API and the counterion can significantly impact these properties, and a deep understanding of the amine's electronic and structural characteristics is therefore paramount.
Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at a molecular level. By accurately modeling the electron distribution and geometry of (1,1,3-trimethylbutyl)amine, we can predict its behavior and interactions, providing invaluable insights for drug formulation and development. This guide presents a comprehensive, step-by-step workflow for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine, grounded in established theoretical principles and practical considerations.
The Theoretical Framework: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like (1,1,3-trimethylbutyl)amine, a balance between computational cost and accuracy is essential.
The "Why": Causality behind Method Selection
Density Functional Theory (DFT) stands out as the method of choice for this application. DFT provides a robust framework for calculating the electronic structure of molecules by approximating the many-body electronic wavefunction with the spatially dependent electron density. This approach generally yields results of comparable accuracy to more computationally expensive ab initio methods, making it ideal for molecules of this size.
We will employ the widely-used B3LYP hybrid functional . This functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, offering a well-validated balance for describing the electronic structure of organic molecules.
The Role of the Basis Set
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For (1,1,3-trimethylbutyl)amine, the 6-31G(d) Pople-style basis set is a suitable starting point. This basis set provides a good description of the valence electrons and includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing chemical bonds.
Accounting for the Environment: Solvation Models
In a pharmaceutical context, (1,1,3-trimethylbutyl)amine will almost certainly be in a solution. The presence of a solvent can significantly influence the molecule's conformation and electronic properties. To account for this, we will use an implicit solvation model , such as the Polarizable Continuum Model (PCM) . PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to capture the bulk effects of solvation on the molecule's behavior.
Practical Workflow: A Step-by-Step Guide to Calculations
The following sections detail a rigorous, self-validating protocol for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine using a computational chemistry package like Gaussian or ORCA.
Step 1: Input Structure Generation
An initial 3D structure of (1,1,3-trimethylbutyl)amine is required. This can be obtained from chemical databases like PubChem or constructed using molecular building software such as Avogadro. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a meaningful minimum.
Step 2: Conformational Analysis
(1,1,3-Trimethylbutyl)amine is a flexible molecule with several rotatable bonds, meaning it can exist in multiple conformations. Identifying the global minimum energy conformation is critical for obtaining accurate properties. A thorough conformational search should be performed. A common approach involves an initial scan using a less computationally expensive method, such as molecular mechanics, followed by DFT optimization of the low-energy conformers.
Caption: Workflow for identifying the global minimum energy conformer.
Step 3: Geometry Optimization and Frequency Analysis
Once the most stable conformer is identified, a full geometry optimization at the B3LYP/6-31G(d) level of theory is performed. This process systematically alters the molecular geometry to find the lowest energy structure.
Following optimization, a frequency calculation is essential. This calculation serves two purposes:
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Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further refined.
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Thermochemical Data: The frequency calculation provides zero-point vibrational energy, thermal energy, enthalpy, and entropy, which are crucial for calculating the Gibbs free energy of the molecule. It also predicts the molecule's infrared (IR) spectrum.
Caption: Self-validating protocol for geometry optimization and frequency analysis.
Step 4: Calculation of Key Molecular Properties
With the validated optimized geometry, a range of important molecular properties can be calculated.
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Electronic Properties:
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HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.
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Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is invaluable for understanding intermolecular interactions, as it highlights regions of positive (electrophilic) and negative (nucleophilic) potential. For (1,1,3-trimethylbutyl)amine, the MEP will clearly show the nucleophilic character of the lone pair on the nitrogen atom.
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Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It calculates natural atomic charges, which are generally considered more reliable than Mulliken charges, and provides information about hybridization and delocalization effects.
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Spectroscopic Properties:
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NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data for structural validation.
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Data Presentation and Interpretation
The results of these calculations should be presented in a clear and concise manner to facilitate analysis and comparison.
Optimized Geometric Parameters
| Parameter | Calculated Value (B3LYP/6-31G(d)) |
| C-N Bond Length (Å) | Value to be calculated |
| N-H Bond Length (Å) | Value to be calculated |
| C-N-H Bond Angle (°) | Value to be calculated |
| H-N-H Bond Angle (°) | Value to be calculated |
| Key Dihedral Angle (°) | Value to be calculated |
Table 1: Selected optimized geometric parameters for the global minimum conformer of (1,1,3-trimethylbutyl)amine.
Calculated Electronic and Thermodynamic Properties
| Property | Calculated Value (B3LYP/6-31G(d)) |
| HOMO Energy (eV) | Value to be calculated |
| LUMO Energy (eV) | Value to be calculated |
| HOMO-LUMO Gap (eV) | Value to be calculated |
| Dipole Moment (Debye) | Value to be calculated |
| Gibbs Free Energy (Hartree) | Value to be calculated |
| Natural Charge on Nitrogen | Value to be calculated |
Table 2: Key electronic and thermodynamic properties of (1,1,3-trimethylbutyl)amine.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine. By following these protocols, researchers and drug development professionals can gain a detailed understanding of the structural and electronic properties of this important pharmaceutical excipient. These insights can inform rational drug design, aid in the selection of appropriate counterions, and ultimately contribute to the development of safer and more effective medicines. The principles and methods described herein are broadly applicable to the computational study of a wide range of small organic molecules relevant to the pharmaceutical industry.
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